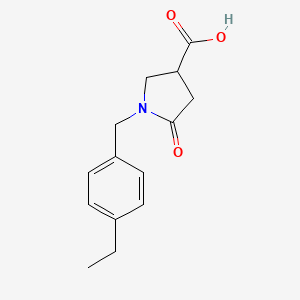

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound, belonging to the pyrrolidine class, is of interest in medicinal chemistry for its potential to serve as a building block in drug design . Pyrrolidine derivatives are known for their wide range of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . The structural motif of pyrrolidine is common in many pharmacologically active molecules, making it a valuable scaffold for developing new therapeutic agents.

Agriculture

In agriculture, the acid dissociation constant (pKa) of a molecule can influence its behavior in soil and plant systems . The pKa can affect the compound’s solubility and, consequently, its uptake by plants. Understanding the pKa of “1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid” can help in designing agrochemicals with desired properties for optimal plant absorption and pest control efficacy.

Material Science

The pyrrolidine ring is a common motif in materials science, particularly in the synthesis of organic compounds with specific electronic and photonic properties . Its incorporation into polymers and small molecules can alter the material’s characteristics, such as conductivity and reactivity, which are essential for developing new materials for electronic devices.

Environmental Science

Compounds like “1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid” can be studied for their environmental impact, particularly their biodegradability and potential toxicity . Understanding how these compounds interact with environmental factors is crucial for assessing their safety and ecological footprint.

Biochemistry

In biochemistry, the study of pyrrolidine derivatives can provide insights into enzyme-substrate interactions and the development of enzyme inhibitors . These compounds can mimic the transition states of biochemical reactions, making them useful tools for probing enzymatic mechanisms and designing inhibitors that can regulate metabolic pathways.

Pharmacology

Pyrrolidine alkaloids, to which “1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid” is structurally related, have shown promise in pharmacotherapy due to their diverse biological activities . They have been investigated for their therapeutic potential in treating various diseases, including cancer, diabetes, and infectious diseases. Their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are also areas of active research.

Mechanism of Action

Target of Action

It’s known that pyrrolidine alkaloids, a class of compounds to which this molecule belongs, have been shown to possess several important biological activities . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

It’s known that the benzylic position can undergo free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves these chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

It’s known that the benzylic position can undergo various reactions, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The pka value of a compound, which describes the point where the acid is 50% dissociated (ie, deprotonated), can impact its bioavailability .

Result of Action

It’s known that the benzylic position can undergo various reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

It’s known that the reactivity of the benzylic position can be influenced by various factors, including the presence of other functional groups and the nature of the solvent .

properties

IUPAC Name |

1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEUWWPOJSSBGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388003 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

824981-40-0 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)